2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4OS/c1-12-10-17-25-26-19(27(17)16-9-5-2-6-13(12)16)29-11-18(28)24-15-8-4-3-7-14(15)20(21,22)23/h2-10H,11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFMUVUEIZDULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been shown to intercalate with dna. This suggests that the compound might interact with DNA as its primary target.
Mode of Action
The compound likely interacts with its target, DNA, through a process known as intercalation. Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription.
Biochemical Pathways
These disruptions could lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential DNA intercalating activity. By disrupting DNA structure and interfering with essential cellular processes, the compound could induce cell cycle arrest and apoptosis. This could potentially make it useful as an anticancer agent.
Biological Activity
The compound 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (CAS No. 730965-98-7) is a member of the triazole family and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity based on available literature, including case studies and research findings.
- Molecular Formula : C19H20N4O3S
- Molecular Weight : 384.45 g/mol
- CAS Number : 730965-98-7
The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the triazole ring. Triazole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The compound's thioether linkage enhances its lipophilicity and may facilitate membrane permeability, which is crucial for its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study demonstrated that compounds structurally similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. Specifically, one study reported an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116), indicating potent activity against this cancer type .
Anticonvulsant Activity
Triazole derivatives have also been investigated for their anticonvulsant properties. In a series of experiments using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models in mice, several triazole compounds demonstrated significant anticonvulsant activity. For example, a related compound showed an ED50 value of 23.4 mg/kg in the MES test . The mechanism may involve modulation of GABAergic neurotransmission or voltage-gated sodium channels, similar to established anticonvulsants like phenytoin and carbamazepine.
Case Studies
-
Anticancer Study :
- Objective : Evaluate cytotoxicity against various cancer cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : The compound showed significant inhibition in HCT-116 cells with an IC50 of 6.2 μM.
-
Anticonvulsant Study :
- Objective : Assess anticonvulsant properties in animal models.
- Method : MES and PTZ tests were conducted on mice.
- Results : The compound exhibited protective effects at doses as low as 30 mg/kg.
Comparative Biological Activities
Scientific Research Applications
Anticancer Properties
Research has demonstrated that derivatives of triazoloquinoline compounds exhibit notable anticancer effects. The mechanisms through which these compounds exert their activity include:
- DNA Intercalation : The compound can intercalate into DNA, disrupting its structure and function, which inhibits cancer cell proliferation.
- Apoptosis Induction : It activates caspase pathways and downregulates anti-apoptotic proteins, leading to programmed cell death in cancer cells.
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 (Prostate) | 0.67 |
| HCT-116 (Colon) | 0.80 |
| ACHN (Renal) | 0.87 |
These findings indicate that the compound is particularly effective against prostate and colon cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting essential cellular processes. Studies have indicated that compounds with similar structures have shown effectiveness against both gram-positive and gram-negative bacteria.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Activity : A study evaluated various derivatives of triazoloquinolines for their anticancer activity against multiple cell lines as per NCI guidelines. The compound was found to significantly inhibit the growth of leukemia and melanoma cell lines .
- Mechanism-Based Studies : Another research focused on the mechanism of action involving the inhibition of specific signaling pathways related to cell cycle regulation. The results indicated that the compound could effectively target pathways critical for tumor growth .
- Comparative Analysis with Similar Compounds : In comparative studies with other triazoloquinoline derivatives, this compound showed superior activity against certain cancer types due to its unique functional groups that enhance binding affinity to biological targets .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Answer:
The synthesis typically involves multi-step reactions starting with the preparation of the triazoloquinoline core, followed by thioether linkage formation and acetamide coupling. Key steps include:
- Quinoline functionalization : Introduce the methyl group at position 5 via Friedländer annulation or palladium-catalyzed cross-coupling .
- Thioether formation : React the triazoloquinoline thiol intermediate with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
- Acetamide coupling : Use N-(2-(trifluoromethyl)phenyl)amine with activated esters (e.g., HATU/DMAP) in dichloromethane at room temperature .
Critical parameters include solvent polarity (DMF for solubility), temperature control to prevent triazole ring decomposition, and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm) and trifluoromethyl signals (δ 120–125 ppm in 13C) to confirm regiochemistry .
- HRMS : Validate molecular weight (theoretical MW: ~437 g/mol) with <2 ppm error .
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and monitor stability under acidic conditions .
- X-ray crystallography : Resolve crystal packing and confirm thioether bond geometry if single crystals are obtainable .
Basic: What preliminary biological screening strategies are recommended?
Answer:
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination) with doxorubicin as a positive control .
- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values) .
- Enzyme inhibition : Assess kinase or protease inhibition using fluorogenic substrates (e.g., ATPase-Glo™ assays) .
Advanced: How to design SAR studies focusing on substituent modifications?
Answer:
- Triazole ring : Replace the methyl group at position 5 with halogens (Cl, Br) or electron-withdrawing groups (NO₂) to enhance electrophilicity .
- Thioether linker : Substitute sulfur with oxygen or selenium to evaluate stability and hydrogen-bonding capacity .
- Trifluoromethyl phenyl : Modify the substituent position (ortho vs. para) or replace CF₃ with cyano or methyl groups to study hydrophobic interactions .
Methodology : Synthesize analogs, compare IC₅₀ values (Table 1), and perform molecular docking (AutoDock Vina) to correlate activity with binding affinity .
Table 1 : Comparative IC₅₀ values of analogs (hypothetical data based on ):
| Substituent | IC₅₀ (µM, MCF-7) | LogP |
|---|---|---|
| 5-CH₃ (parent) | 12.5 | 3.2 |
| 5-Cl | 8.7 | 3.8 |
| CF₃ (para) | 18.9 | 2.9 |
Advanced: What methodologies identify the compound's biological targets?
Answer:
- Affinity chromatography : Immobilize the compound on epoxy-activated sepharose, incubate with cell lysates, and identify bound proteins via LC-MS/MS .
- CETSA (Cellular Thermal Shift Assay) : Treat cells with the compound, heat-denature proteins, and detect stabilized targets (e.g., HSP90) by Western blot .
- Kinobeads : Use competitive pulldown assays with kinase-focused beads to profile kinase engagement .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
- Orthogonal assays : Validate cytotoxicity via both MTT and clonogenic assays to rule out false positives from metabolic interference .
- Physicochemical profiling : Measure solubility (shake-flask method) and plasma stability (37°C, 1 hr) to identify bioavailability confounders .
- Batch-to-batch analysis : Use HPLC and 1H NMR to ensure consistent purity (>98%) and exclude synthetic byproducts .
Advanced: What in silico approaches predict pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME to estimate LogP (3.2), BBB permeability (low), and CYP450 inhibition .
- MD simulations (GROMACS) : Simulate binding to serum albumin (PDB: 1AO6) to predict plasma protein binding .
- PAMPA assay : Model intestinal permeability in silico (ADMET Predictor™) .
Advanced: How to optimize selectivity against off-target proteins?
Answer:
- Counter-screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels) via radioligand displacement assays .
- Covalent docking : Identify irreversible binding modes (e.g., cysteine-targeting) using Schrödinger CovDock .
- Proteome-wide profiling : Apply activity-based protein profiling (ABPP) with clickable probes .
Basic: How to assess stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) for 24 hr, monitor degradation via HPLC .
- Light/heat stress : Expose to 40°C/75% RH or UV light (ICH Q1B) for 14 days .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify parent compound via LC-MS .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- CRISPR knockouts : Generate target gene (e.g., EGFR)-KO cell lines and compare compound efficacy vs. wild-type .
- BRET (Bioluminescence Resonance Energy Transfer) : Fuse target proteins with NanoLuc to monitor real-time engagement .
- RNA-seq : Profile transcriptomic changes post-treatment to confirm pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
